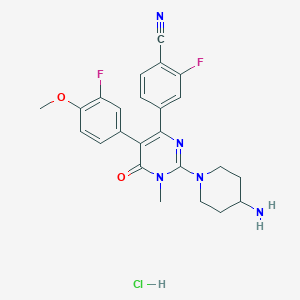![molecular formula C7H4Cl2N2O2S2 B15224871 2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B15224871.png)
2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H4O2N2Cl2S2. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with two chlorine atoms at positions 2 and 4, and a methylsulfonyl group at position 7. It is a solid compound that has found applications in various fields of scientific research due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine typically involves the use of 3-amino-2-methoxycarbonylthiophene as the main raw material. The synthetic route includes several steps, such as chlorination and sulfonylation, under specific reaction conditions to achieve the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing reaction time and cost .
Analyse Des Réactions Chimiques
2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Sulfonylation: The methylsulfonyl group can participate in further chemical modifications.
Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
- 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 2,4-Dichloro-5-methylsulfanyl-pyrimidine
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H4Cl2N2O2S2 |
|---|---|
Poids moléculaire |
283.2 g/mol |
Nom IUPAC |
2,4-dichloro-7-methylsulfonylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4Cl2N2O2S2/c1-15(12,13)3-2-14-5-4(3)10-7(9)11-6(5)8/h2H,1H3 |
Clé InChI |
VKQIFDZAVHXUHN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CSC2=C1N=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


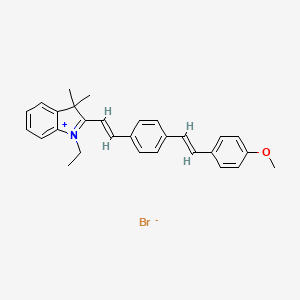
![3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)
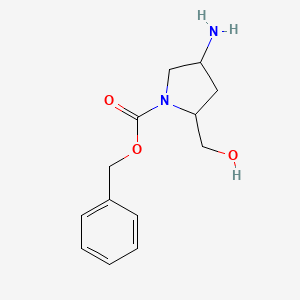
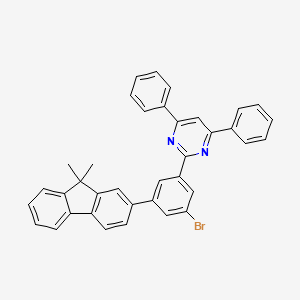
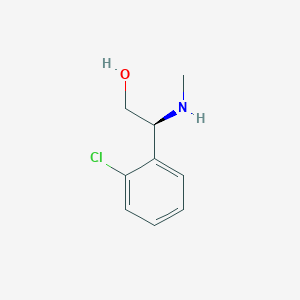
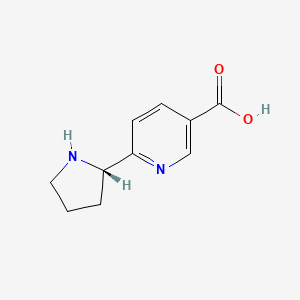
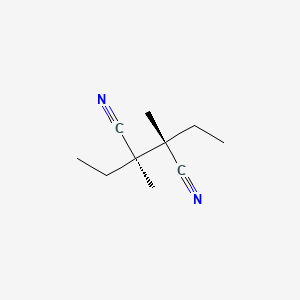
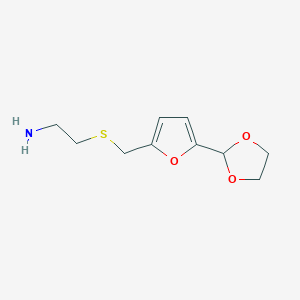
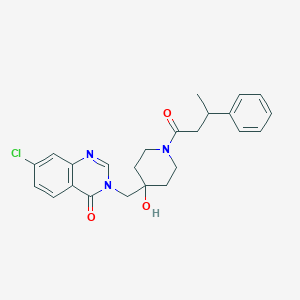
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B15224851.png)
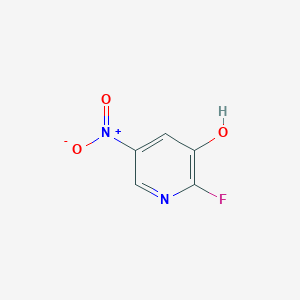
![4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15224858.png)
![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15224866.png)
